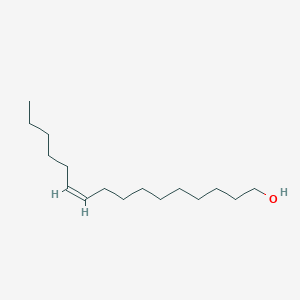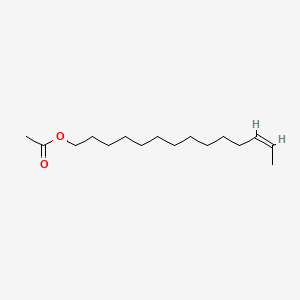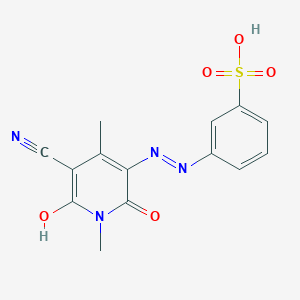
Alemtuzumab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alemtuzumab is a humanized monoclonal antibody that targets the CD52 antigen, a glycoprotein found on the surface of mature lymphocytes. It is primarily used in the treatment of B-cell chronic lymphocytic leukemia and relapsing forms of multiple sclerosis . This compound is known for its ability to deplete lymphocytes, making it a potent immunosuppressive agent .
Méthodes De Préparation
Alemtuzumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into Chinese hamster ovary cells, which are then cultured to produce the antibody . The production process involves several steps:
Gene Insertion: The gene for this compound is inserted into the Chinese hamster ovary cells.
Cell Culture: The cells are cultured in a medium containing neomycin.
Purification: The antibody is purified from the culture medium using chromatography techniques.
Analyse Des Réactions Chimiques
Alemtuzumab undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the disulfide bonds in the antibody, potentially affecting its structure and function.
Substitution: Substitution reactions can occur at the glycosylation sites of the antibody, affecting its binding affinity and immunogenicity.
Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are modified forms of the antibody with altered stability and binding properties .
Applications De Recherche Scientifique
Alemtuzumab has a wide range of scientific research applications:
Medicine: It is used in the treatment of B-cell chronic lymphocytic leukemia and multiple sclerosis.
Transplantation: It is used as an immunosuppressive agent in organ transplantation to prevent graft rejection.
Autoimmune Diseases: This compound is being investigated for its potential use in treating other autoimmune diseases due to its ability to modulate the immune system.
Mécanisme D'action
Alemtuzumab exerts its effects by binding to the CD52 antigen on the surface of lymphocytes. This binding triggers several mechanisms:
Antibody-Dependent Cell-Mediated Cytolysis: This compound recruits natural killer cells and macrophages to destroy the targeted lymphocytes.
Complement-Dependent Cytolysis: The binding of this compound activates the complement system, leading to the formation of the membrane attack complex and subsequent lysis of the lymphocytes.
Apoptosis: This compound induces programmed cell death in the targeted lymphocytes.
Comparaison Avec Des Composés Similaires
Alemtuzumab is unique among monoclonal antibodies due to its specific targeting of the CD52 antigen. Similar compounds include:
Rituximab: Targets the CD20 antigen on B cells and is used in the treatment of non-Hodgkin’s lymphoma and rheumatoid arthritis.
Ofatumumab: Also targets the CD20 antigen and is used in the treatment of chronic lymphocytic leukemia.
Ocrelizumab: Targets the CD20 antigen and is used in the treatment of multiple sclerosis.
This compound’s unique targeting of CD52 and its potent lymphocyte-depleting effects make it a valuable therapeutic agent in the treatment of certain cancers and autoimmune diseases .
Propriétés
Numéro CAS |
216503-57-0 |
|---|---|
Formule moléculaire |
C6468H10066N1732O2005S40 |
Poids moléculaire |
145454 |
Synonymes |
CAMPATH-1H; GZ-402673; LDP-03 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


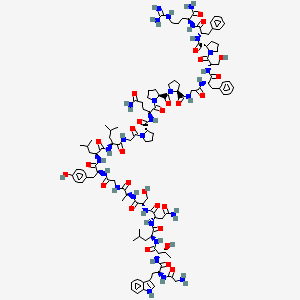

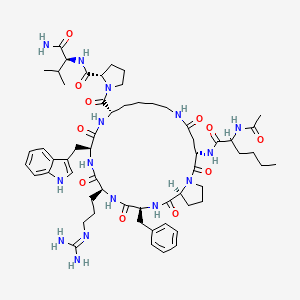
![(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1139633.png)
